rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
CAS No.: 1955524-32-9
Cat. No.: VC11639610
Molecular Formula: C11H15N3O
Molecular Weight: 205.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955524-32-9 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.3 |
Introduction
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one is a complex organic compound with a pyrrolidinone core, featuring an aminomethyl group and a pyridine ring. Its molecular formula is C11H15N3O, with a molecular weight of approximately 205.26 g/mol. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with various molecular targets.
Synthesis and Production
The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. Industrial production may focus on optimized synthetic routes, utilizing catalytic processes and continuous flow chemistry to enhance efficiency and yield.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound may exhibit pharmacological properties by modulating the activity of specific enzymes or receptors. The aminomethyl group facilitates hydrogen bonding, while the pyridine ring enhances π-stacking interactions, crucial for understanding its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one, including variations in the pyridine substitution or different substituents on the pyrrolidinone backbone. These variations can result in distinct electronic properties and biological activities.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | Pyrrolidine core with aminomethyl and pyridine groups | Distinct electronic properties due to different pyridine substitution |
| rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one | Similar backbone but different substituents | Variations in biological activity based on substitution position |
| 4-(Aminomethyl)-1-methylpyrrolidin-2-one | Lacks the pyridine ring | Simpler structure may result in different pharmacological properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume